molecular formula C3H6F6N2O B1527064 Ammonium 2-aminohexafluoroisopropoxide CAS No. 1274903-33-1

Ammonium 2-aminohexafluoroisopropoxide

Cat. No.: B1527064
CAS No.: 1274903-33-1
M. Wt: 200.08 g/mol
InChI Key: GTAZURUSXMFQDX-UHFFFAOYSA-N
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Description

Ammonium 2-aminohexafluoroisopropoxide is a chemical compound with the CAS Number: 1274903-33-1 . It has a molecular weight of 201.09 and its IUPAC name is 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, ammonium salt . It is often used in scientific experiments for its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3/p+1 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.08 . The storage temperature is between 28 C .

Scientific Research Applications

Phosphorus Assay in Column Chromatography

  • Ammonium molybdate is used in the phosphorus assay, indicating the utility of ammonium compounds in analytical chemistry for the detection and quantification of phosphorus in samples (Bartlett, 1959).

Plant Ammonium Assimilation

  • Ammonium assimilation in plants involves carbon skeletons in the form of 2-oxoglutarate, highlighting the biochemical significance of ammonium in plant nitrogen metabolism (Hodges, 2002).

Adsorption and Desorption of Ammonium by Maple Wood Biochar

  • The study on maple wood biochar's ability to adsorb and desorb ammonium explores environmental applications, such as water purification or soil amendment (Wang et al., 2015).

Catalytic Activity of Ammonium Salts

  • Quaternary ammonium salts have been investigated as catalysts, demonstrating the potential of ammonium compounds in facilitating chemical reactions, such as the cycloaddition of carbon dioxide to epoxides (Rocha et al., 2016).

Ammonium in Chemical Synthesis

  • The role of ammonium hydroxide in chemical synthesis is highlighted, showing its utility in removing protecting groups from synthetic oligoribonucleotides, which is crucial for the preparation of RNA sequences (Wu, Ogilvie, & Pon, 1989).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAZURUSXMFQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 2-aminohexafluoroisopropoxide
Reactant of Route 2
Ammonium 2-aminohexafluoroisopropoxide
Reactant of Route 3
Ammonium 2-aminohexafluoroisopropoxide
Reactant of Route 4
Ammonium 2-aminohexafluoroisopropoxide
Reactant of Route 5
Ammonium 2-aminohexafluoroisopropoxide
Reactant of Route 6
Ammonium 2-aminohexafluoroisopropoxide

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